![molecular formula C8H6FNO2 B12942043 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom adds to its chemical uniqueness, potentially enhancing its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring can be reacted with a suitable aldehyde and a fluorinated reagent to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis or solar thermal energy to enhance the efficiency and yield of the reaction. These methods are environmentally friendly and reduce the production of toxic by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,2-b]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives .
Applications De Recherche Scientifique
8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mécanisme D'action
The mechanism of action of 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or activating certain pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrano[2,3-b]pyridine derivatives: These compounds share a similar core structure but may lack the fluorine atom.
Pyrano[2,3-f]chromenone derivatives: These compounds have a chromenone ring instead of a pyridine ring.
Uniqueness: 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
8-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-3-10-7-6(11)2-4-12-8(5)7/h1,3H,2,4H2 |
Clé InChI |
GHICHXHDGTXIIL-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=CN=C2C1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


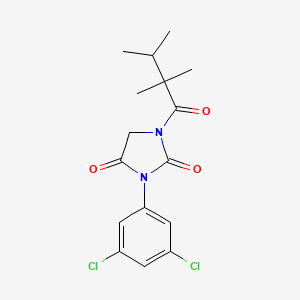
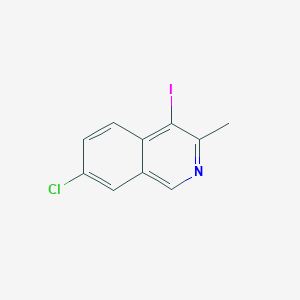
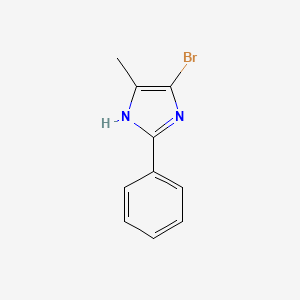
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)


![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)
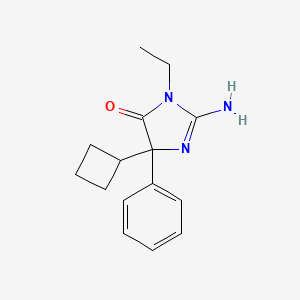
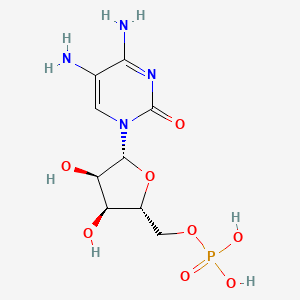
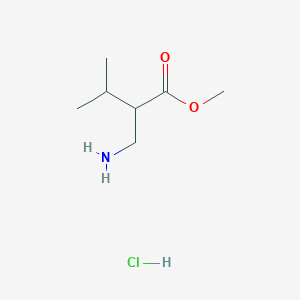
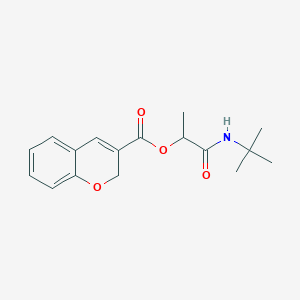
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
